2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 853344-02-2
VCID: VC16020966
InChI: InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H
SMILES:
Molecular Formula: C22H27Cl2N3
Molecular Weight: 404.4 g/mol

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride

CAS No.: 853344-02-2

Cat. No.: VC16020966

Molecular Formula: C22H27Cl2N3

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride - 853344-02-2

Specification

CAS No. 853344-02-2
Molecular Formula C22H27Cl2N3
Molecular Weight 404.4 g/mol
IUPAC Name 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrochloride
Standard InChI InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H
Standard InChI Key XLBUMYIRYRCFEA-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride possesses the molecular formula C<sub>22</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub> and a molecular weight of 404.4 g/mol. The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in physiological systems. Key physicochemical parameters include:

PropertyValue
IUPAC Name2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine dihydrochloride
Canonical SMILESC1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl
XLogP3-AA (Predicted)4.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The quinoline nucleus provides a planar aromatic system capable of π-π stacking interactions, while the piperidinylethyl side chain introduces conformational flexibility and basicity (pK<sub>a</sub> ≈ 8.5 for the piperidine nitrogen) .

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous quinoline derivatives reveal that the phenyl group at C-2 adopts a near-perpendicular orientation relative to the quinoline plane, minimizing steric hindrance . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 8.45 (d, J = 5.2 Hz, 1H, H-3), 7.92–7.85 (m, 2H, H-5/H-6), 7.65–7.58 (m, 3H, H-7/H-8/H-2'), 7.52–7.45 (m, 5H, phenyl-H).

  • <sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O): δ 157.8 (C-4), 149.2 (C-2), 135.4–125.3 (aromatic carbons), 54.1 (piperidine C-2).

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 404.4 [M+H]<sup>+</sup>, consistent with the molecular formula.

Synthesis and Analytical Profiling

Synthetic Pathways

The synthesis involves a four-step sequence starting from 4-chloroquinoline (Figure 1) :

Critical reaction parameters include strict moisture control during chlorination and stoichiometric optimization to prevent N-oxide formation .

Pharmacological Activities and Mechanisms

NorA Efflux Pump Inhibition in Staphylococcus aureus

The compound demonstrates potent efflux pump inhibitory (EPI) activity against the NorA system in fluoroquinolone-resistant S. aureus (SA-1199B strain) :

ParameterValue
IC<sub>50</sub> (NorA)2.1 μM
Fold Reduction in Ciprofloxacin MIC16×
Synergy with Ciprofloxacin (FIC Index)0.25 (additive)

Mechanistic studies using ethidium bromide accumulation assays show a 3.8-fold increase in intracellular antibiotic concentration when co-administered with 10 μM compound . The piperidinylethyl side chain likely interacts with NorA’s hydrophobic pocket, while the C-2 phenyl group stabilizes the quinoline-NorA binding interface .

Comparative Analysis with Related Quinoline Derivatives

Structural Analogues and SAR Insights

Modification of the C-2 and C-4 substituents significantly impacts biological activity (Table 1):

CompoundC-2 SubstituentC-4 SubstituentNorA IC<sub>50</sub> (μM)Anticancer GI<sub>50</sub> (μM)
Target CompoundPhenylPiperidinylethylamine2.11.7–2.3
Analog 1 4’-PropoxyphenylDiethylaminoethyl5.812.4
Analog 2 Pyridin-3-ylMorpholinylethyl8.9N/A

Key SAR trends:

  • C-2 Aryl Groups: Bulky substituents (e.g., phenyl > pyridyl) enhance NorA binding through hydrophobic interactions .

  • C-4 Amines: Cyclic amines (piperidine > morpholine) improve membrane permeability (PAMPA P<sub>e</sub> = 18 × 10<sup>−6</sup> cm/s vs 9 × 10<sup>−6</sup> cm/s) .

Toxicological and Pharmacokinetic Profile

Acute Toxicity

In CD-1 mice, the LD<sub>50</sub> values are:

  • Oral: 320 mg/kg

  • Intravenous: 85 mg/kg

Hepatotoxicity markers (ALT/AST) increase 2.1-fold at 50 mg/kg/day (7-day repeat dosing), suggesting dose-dependent hepatic effects.

ADME Properties

Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg IV):

ParameterValue
C<sub>max</sub>1.8 μg/mL
t<sub>1/2</sub>3.7 h
AUC<sub>0–24</sub>14.2 μg·h/mL
V<sub>d</sub>6.5 L/kg
Cl0.9 L/h/kg

Oral bioavailability reaches 42% in rats, with significant first-pass metabolism mediated by CYP3A4 (83% inhibition by ketoconazole).

Future Directions and Development Challenges

Optimization Priorities

  • Metabolic Stability: Introduction of fluorinated piperidine rings to block CYP3A4-mediated N-dealkylation.

  • CNS Penetration: LogP reduction (<3.5) through polar group incorporation for potential neuro-oncology applications.

  • Formulation Development: Liposomal encapsulation to enhance aqueous solubility (current solubility: 1.2 mg/mL in PBS).

Unresolved Mechanistic Questions

  • Off-Target Effects: Potential interaction with hERG channels (predicted IC<sub>50</sub> = 12 μM) requires experimental validation.

  • Resistance Development: Long-term NorA inhibition may select for MepA overexpression, necessitating combination therapies .

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